Neuropeptide FF H-Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2
Overview
Description
Neuropeptide FF H-Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2 is a useful research compound. Its molecular formula is C56H77F3N14O12 and its molecular weight is 1195.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Modulation of Pain and Analgesia
Neuropeptide FF has been shown to interact with opioid systems, potentially playing a role in modulating nociceptive mechanisms and influencing analgesic effects. It has been found to oppose the acute effects of opioids and may contribute to the development of tolerance and dependence on opioids (Kivipelto & Panula, 1991).
Effect on Morphine Tolerance and Dependence
Research indicates that Neuropeptide FF can modulate opioid analgesia. For example, antisense oligonucleotides to human SQA-neuropeptide FF precursor gene showed significant attenuation of morphine tolerance and the withdrawal syndrome in morphine-treated mice (Gelot et al., 1998).
Cardiovascular Regulation
Modified Neuropeptide FF was found to have a hypertensive effect, suggesting its potential involvement in the regulation of blood circulation (Kapel’ko et al., 2009).
Biochemical and Pharmacological Activities
A human neuropeptide FF-related peptide, SQA-neuropeptide FF, displayed properties similar to those of neuropeptide FF, indicating its role in the neuropeptide FF family and its potential influence on sensory perception and pain modulation (Gelot et al., 1998).
Interaction with Acid-Sensing Ion Channels
Neuropeptide FF and FMRFamide were found to potentiate H+-gated currents from cultured sensory neurons and heterologously expressed ASIC and DRASIC channels, suggesting a role in sensory perception, particularly in conditions like inflammation and ischemia (Askwith et al., 2000).
Opioid Receptor Interaction
High-affinity analogs of Neuropeptide FF exhibited both anti-opioid and analgesic activities, but they showed only low affinity for opioid receptors, indicating that their analgesic effects did not result from opioid receptor stimulation (Gouardères et al., 1998).
Role in Opioid Functions
Evidence suggests that Neuropeptide FF is implicated in morphine tolerance, dependence, and withdrawal syndrome, highlighting its significant role in modulating central opioid functions (Gicquel & Zajac, 1994).
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H76N14O10.C2HF3O2/c1-32(2)28-41(66-47(72)36(55)29-33-14-6-3-7-15-33)50(75)67-42(31-35-18-10-5-11-19-35)51(76)64-39(23-25-45(57)70)53(78)68-27-13-21-43(68)52(77)63-38(22-24-44(56)69)49(74)62-37(20-12-26-61-54(59)60)48(73)65-40(46(58)71)30-34-16-8-4-9-17-34;3-2(4,5)1(6)7/h3-11,14-19,32,36-43H,12-13,20-31,55H2,1-2H3,(H2,56,69)(H2,57,70)(H2,58,71)(H,62,74)(H,63,77)(H,64,76)(H,65,73)(H,66,72)(H,67,75)(H4,59,60,61);(H,6,7)/t36-,37-,38-,39-,40-,41-,42-,43-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXMSRWGDOFYHN-HBBGHHHDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=CC=C4)N.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=CC=C4)N.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H77F3N14O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1195.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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